molecular formula C6H8N2O2S B13010166 5-Methoxy-2-(methylsulfinyl)pyrimidine

5-Methoxy-2-(methylsulfinyl)pyrimidine

Cat. No.: B13010166
M. Wt: 172.21 g/mol
InChI Key: SMSZTJHZXSCHNG-UHFFFAOYSA-N
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Description

Structural Significance of Pyrimidine (B1678525) Heterocycles in Chemical Design

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This fundamental structure is of immense importance as it forms the core of several essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. researchgate.netgoogle.com This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry. researchgate.net

The presence of the nitrogen atoms makes the pyrimidine ring electron-deficient, influencing its reactivity and providing sites for hydrogen bonding, which is crucial for molecular recognition at biological targets. nih.gov Consequently, pyrimidine derivatives are integral to a vast array of pharmaceuticals, exhibiting a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. acs.orgresearchgate.net The synthetic versatility of the pyrimidine core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their therapeutic effects. google.comnih.gov

The Methylsulfinyl Moiety: Synthetic Utility and Electronic Characteristics within Pyrimidine Architectures

The methylsulfinyl group, -S(O)CH₃, is a chiral sulfoxide (B87167) that plays a pivotal role in the utility of the title compound. It is typically formed by the controlled oxidation of a corresponding methylthio (-SCH₃) precursor. nih.gov Numerous methods exist for this selective oxidation, utilizing reagents like hydrogen peroxide in acetic acid, which can provide the desired sulfoxide in high yield without over-oxidation to the sulfone. nih.gov

Electronic Characteristics: The sulfoxide group is strongly electron-withdrawing due to the electronegativity of the oxygen atom. This significantly influences the electronic distribution within the pyrimidine ring. When attached to an electron-poor aromatic system like pyrimidine, the sulfinyl group enhances the ring's electrophilic character. sigmaaldrich.com This electronic pull makes the pyrimidine ring more susceptible to nucleophilic attack, a key feature exploited in many synthetic applications. acs.org

Synthetic Utility: The methylsulfinyl group is an excellent leaving group, particularly when it is part of a heteroaromatic system. This allows for its displacement by a variety of nucleophiles, providing a powerful method for introducing new functional groups at the 2-position of the pyrimidine ring. acs.org This reactivity is central to its role as a synthetic intermediate. Furthermore, the sulfinyl group can act as a chiral auxiliary or be a key pharmacophoric element itself, as seen in the blockbuster drug esomeprazole. nih.gov

Strategic Positioning of 5-Methoxy-2-(methylsulfinyl)pyrimidine within Advanced Synthetic Strategies

The strategic combination of the 5-methoxy group and the 2-methylsulfinyl group on the pyrimidine core makes this compound a highly valuable intermediate, most notably in the synthesis of proton pump inhibitors (PPIs). PPIs, such as omeprazole (B731) and esomeprazole, are widely used to treat acid-reflux disorders and ulcers. researchgate.netnih.govsphinxsai.comrjpbcs.com

The general synthesis of these drugs involves the coupling of a substituted benzimidazole (B57391) moiety with a functionalized pyridine (B92270) or pyrimidine ring. google.comrjpbcs.com In this context, this compound serves as a key precursor. Its synthesis would typically begin with a suitable pyrimidine, such as 2-chloro-5-methoxypyrimidine, which would undergo nucleophilic substitution with methyl mercaptan to form the precursor, 5-Methoxy-2-(methylthio)pyrimidine. Subsequent selective oxidation yields the target sulfoxide.

The table below summarizes the key properties of this compound.

PropertyValueReference
Molecular FormulaC₆H₈N₂O₂S rjpbcs.com
Molecular Weight172.21 g/mol rjpbcs.com
Exact Mass172.03064868 Da rjpbcs.com
XLogP3-AA-0.4 rjpbcs.com
Hydrogen Bond Donor Count0 rjpbcs.com
Hydrogen Bond Acceptor Count5 rjpbcs.com
Rotatable Bond Count2 rjpbcs.com
Topological Polar Surface Area71.3 Ų rjpbcs.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

5-methoxy-2-methylsulfinylpyrimidine

InChI

InChI=1S/C6H8N2O2S/c1-10-5-3-7-6(8-4-5)11(2)9/h3-4H,1-2H3

InChI Key

SMSZTJHZXSCHNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)S(=O)C

Origin of Product

United States

Synthetic Methodologies for 5 Methoxy 2 Methylsulfinyl Pyrimidine and Analogous Pyrimidine Systems

Foundations in Pyrimidine (B1678525) Scaffold Construction

The synthesis of the pyrimidine core is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. bu.edu.eg Generally, these syntheses involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea (B124793) derivative. organic-chemistry.orggrowingscience.com This approach allows for the formation of the characteristic 1,3-diazine ring system. The specific substitution pattern required for 5-Methoxy-2-(methylsulfinyl)pyrimidine necessitates a synthetic strategy that allows for the controlled introduction of substituents at the C2, C5, and eventually, the C2-sulfur positions. This typically begins with a pre-functionalized pyrimidine precursor that can be selectively modified.

Regioselective Halogenation of Pyrimidine Precursors

The introduction of a halogen atom onto the pyrimidine ring is a critical step, as it provides a reactive handle for subsequent nucleophilic substitution reactions, which are essential for introducing both the methoxy (B1213986) and methylthio groups. The pyrimidine ring is an electron-deficient heterocycle, which makes it less susceptible to standard electrophilic aromatic substitution compared to benzene. However, halogenation can be achieved under specific conditions.

Direct C-H halogenation of pyrimidine scaffolds can be challenging but is possible using potent halogenating agents. More commonly, halogen atoms are introduced by substitution of other leaving groups (like hydroxyl groups) or are incorporated during the ring construction itself. For instance, starting with a pyrimidinone allows for conversion of the keto group to a chloro substituent using reagents like phosphorus oxychloride (POCl₃).

The regioselectivity of these reactions is paramount. In substituted pyrimidines, the existing groups direct the position of further functionalization. For example, in the synthesis of pyrazolo[1,5-a]pyrimidines, direct C3 halogenation can be achieved with high regioselectivity using potassium halides in the presence of a hypervalent iodine(III) reagent. nih.gov For simpler pyrimidine systems, such as 2,4-dichloropyrimidine (B19661), the two chlorine atoms exhibit different reactivities, allowing for selective substitution. benthamscience.commdpi.com This differential reactivity is crucial for building complex substitution patterns.

Table 1: Reagents for Regioselective Halogenation of Pyrimidine Systems

Halogenating AgentSubstrate TypeTypical Position of HalogenationReference
Phosphorus Oxychloride (POCl₃)PyrimidinonesC2, C4, C6 (replaces hydroxyl) acs.org
N-Bromosuccinimide (NBS)Activated PyrimidinesVaries based on activatorsN/A
N-Chlorosuccinimide (NCS)Activated PyrimidinesVaries based on activatorsN/A
KX / PIDAPyrazolo[1,5-a]pyrimidinesC3 nih.gov

Note: PIDA = Phenyliodine diacetate; KX = Potassium Halide (KCl, KBr, KI).

Controlled Introduction of Methoxy Substituents into Pyrimidine Rings

The methoxy group is a common feature in many biologically active molecules and its introduction into the pyrimidine ring is a well-established transformation. tandfonline.comnih.gov This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. A halogenated pyrimidine precursor, such as a chloropyrimidine or bromopyrimidine, is treated with a source of methoxide.

The most common reagent for this purpose is sodium methoxide (NaOMe) in methanol (MeOH) as a solvent. The reaction proceeds by the attack of the strongly nucleophilic methoxide ion on the electron-deficient carbon atom bearing the halogen leaving group. The rate and success of the reaction depend on the position of the halogen and the presence of other electron-withdrawing groups on the ring, which activate the ring towards nucleophilic attack.

For example, the synthesis of 2-methoxy-4-substituted pyrimidines can be achieved by starting with 2,4-dichloropyrimidine and selectively substituting one chlorine atom with a methoxy group. benthamscience.com Similarly, 2-methoxy-5-bromopyrimidine is a key intermediate that can be synthesized and used in further cross-coupling reactions, indicating a successful methoxylation at the C2 position. nih.gov

Table 2: Conditions for Methoxylation of Halogenated Pyrimidines

Pyrimidine SubstrateReagent/SolventConditionsProductReference
2,4-DichloropyrimidineNaOMe / MeOHRoom Temperature2-Chloro-4-methoxypyrimidine benthamscience.com
5-Bromo-2-chloropyrimidine (B32469)NaOMe / MeOHReflux5-Bromo-2-methoxypyrimidine nih.gov
4,6-DichloropyrimidineNaOMe / MeOHNot specified4-Chloro-6-methoxypyrimidine nih.gov
4-Nitro-substituted Pyridine (B92270)NaOMe / MeOH45-60 °C4-Methoxy-substituted Pyridine google.com

Elaboration of Pyrimidine Thioether Intermediates

The introduction of the methylthio (-SCH₃) group is the final step in assembling the precursor for oxidation. This transformation is also typically achieved through a nucleophilic aromatic substitution reaction. A halogenated pyrimidine is reacted with a sulfur nucleophile, most commonly sodium thiomethoxide (NaSMe) or methanethiol (B179389) (MeSH) in the presence of a base.

This reaction follows a similar mechanism to methoxylation, where the thiolate anion displaces a halide on the pyrimidine ring. The C2 and C4 positions of the pyrimidine ring are particularly susceptible to this type of substitution. The synthesis of 2-thioether pyrimidines is a versatile method for creating intermediates that can be further modified. nih.govnih.gov For instance, the reaction of a 2-chloropyrimidine with sodium thiomethoxide provides a direct route to the corresponding 2-(methylthio)pyrimidine (B2922345). The resulting thioether is the immediate precursor to the target sulfinyl compound.

Precision Oxidation Chemistry for Sulfinyl Group Formation

The conversion of the methylthio group to a methylsulfinyl group represents a critical and often delicate step in the synthesis. This transformation requires a selective oxidation of the sulfur atom.

Methodologies for Selective Conversion of Pyrimidine Thioethers to Sulfoxides

The selective oxidation of a thioether to a sulfoxide (B87167) without over-oxidation to the corresponding sulfone is a significant challenge in organic synthesis. A variety of oxidizing agents and conditions have been developed to achieve this transformation with high chemoselectivity. organic-chemistry.org

For pyrimidine thioethers, controlled oxidation is essential. Common reagents used for this purpose include:

Hydrogen Peroxide (H₂O₂): Often used in combination with an acid catalyst, such as acetic acid, or with other activators. nih.gov The stoichiometry of H₂O₂ must be carefully controlled to prevent the formation of the sulfone.

Meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective reagent for the oxidation of sulfides to sulfoxides. It is typically used at low temperatures to enhance selectivity.

Sodium Periodate (NaIO₄): A mild and selective reagent, often used in a biphasic system or with a phase-transfer catalyst.

Transition Metal Catalysts: Catalytic systems, such as those based on tantalum or molybdenum, can facilitate the selective oxidation of thioethers using H₂O₂ as the terminal oxidant. researchgate.netmdpi.com

A patented procedure for a related benzimidazole (B57391) derivative involves the use of hydrogen peroxide in dichloromethane, with the addition of phthalic anhydride and sodium carbonate at low temperatures (-5 to 0 °C), highlighting the precise conditions needed for this selective oxidation. google.com

Table 3: Selected Reagents for Thioether to Sulfoxide Oxidation

Oxidizing AgentCatalyst/AdditiveTypical SolventKey FeaturesReference
Hydrogen Peroxide (H₂O₂)Acetic AcidAcetic AcidReadily available, requires careful control nih.gov
Hydrogen Peroxide (H₂O₂)Phthalic AnhydrideDichloromethaneControlled oxidation at low temperature google.com
m-CPBANoneDichloromethane, ChloroformHighly effective, good selectivity at low temp organic-chemistry.org
Sodium Periodate (NaIO₄)NoneMethanol/WaterMild conditions, good for sensitive substrates organic-chemistry.org
H₂O₂Tantalum CarbideNot specifiedHigh yield and catalyst is reusable organic-chemistry.org
H₂O₂Dendritic PhosphomolybdateEthanolEnvironmentally benign, recyclable catalyst mdpi.com

Mechanistic Considerations in Sulfur Oxidation State Control (Thioether, Sulfinyl, Sulfonyl)

The ability to control the oxidation state of sulfur—stopping at the sulfinyl (sulfoxide) level rather than proceeding to the sulfonyl (sulfone) state—is governed by the reaction mechanism and kinetics. The oxidation of a thioether is a stepwise process.

Thioether (R-S-R') → Sulfoxide (R-SO-R') → Sulfone (R-SO₂-R')

The first oxidation step (thioether to sulfoxide) is generally faster than the second oxidation step (sulfoxide to sulfone). This difference in reaction rates is the basis for achieving selectivity. The sulfur atom in a thioether is nucleophilic and readily attacked by electrophilic oxidizing agents (like H₂O₂ or peroxy acids). Upon oxidation to the sulfoxide, the sulfur atom becomes more electron-deficient due to the presence of the electronegative oxygen atom. This makes the sulfoxide sulfur less nucleophilic and therefore less reactive towards further oxidation compared to the starting thioether.

However, under forcing conditions (e.g., excess oxidant, higher temperatures, or prolonged reaction times), the sulfoxide can be further oxidized to the sulfone. Therefore, precise control of the reaction parameters is essential for isolating the sulfoxide in high yield. nih.govresearchgate.net

Factors influencing selectivity include:

Stoichiometry of the Oxidant: Using approximately one equivalent of the oxidizing agent is crucial to favor the formation of the sulfoxide.

Reaction Temperature: Lower temperatures decrease the rate of the second oxidation step more significantly than the first, thus enhancing selectivity for the sulfoxide.

Nature of the Oxidant: Milder oxidizing agents are more likely to selectively produce the sulfoxide.

Electronic Properties of the Substrate: The electron-deficient nature of the pyrimidine ring can influence the reactivity of the sulfur atom, which must be considered when choosing oxidation conditions.

By carefully manipulating these factors, chemists can effectively control the oxidation state of the sulfur atom, allowing for the efficient and selective synthesis of this compound and its analogues.

Catalytic and Stoichiometric Reagents for Oxidation

The conversion of a methylthio group to a methylsulfinyl group on the pyrimidine ring is a critical oxidation step in the synthesis of this compound and its analogs. This transformation requires carefully selected oxidizing agents to achieve high yields and minimize over-oxidation to the sulfonyl species or degradation of the pyrimidine core. A variety of catalytic and stoichiometric reagents have been effectively employed for the sulfoxidation of pyrimidine thioethers.

Commonly used reagents include peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), which is a widely utilized stoichiometric oxidant in organic synthesis. Another effective class of reagents is hydrogen peroxide in the presence of an acid catalyst, such as glacial acetic acid or trifluoroacetic acid. biomedres.usnih.gov This combination offers a cost-effective and environmentally benign approach to sulfoxidation. For instance, the sulfoxidation of pyrimidine benzothioate derivatives has been successfully achieved using hydrogen peroxide in glacial acetic acid. biomedres.us Similarly, 30% hydrogen peroxide in trifluoroacetic acid has been used for the oxidation of other pyrimidine derivatives. nih.gov

In addition to these, other oxidizing systems have been reported for analogous transformations in related heterocyclic systems. These include magnesium monoperoxyphthalate (MMPP) and peracetic acid. wikipedia.org The choice of the specific reagent and reaction conditions, such as temperature and solvent, is crucial for the selective formation of the sulfoxide. For example, careful control of the stoichiometry of the oxidant is often necessary to prevent the formation of the corresponding sulfone. The selection of an appropriate reagent can also be influenced by the presence of other functional groups in the molecule that may be sensitive to oxidation.

Table 1: Selected Reagents for the Oxidation of Pyrimidine Thioethers

Reagent Catalyst/Co-reagent Typical Reaction Conditions Reference
Hydrogen Peroxide Glacial Acetic Acid Not specified in abstract biomedres.us
Hydrogen Peroxide (30%) Trifluoroacetic Acid Not specified in abstract nih.gov
meta-Chloroperbenzoic Acid (m-CPBA) None Not specified in abstract wikipedia.org
Magnesium Monoperoxyphthalate (MMPP) None Not specified in abstract wikipedia.org
Peracetic Acid None Not specified in abstract wikipedia.org

Advanced Synthetic Strategies and Reaction Conditions

Modern synthetic methodologies have significantly advanced the construction of pyrimidine ring systems, offering increased efficiency, diversity, and sustainability. These strategies include multi-component reactions for rapid assembly of the heterocyclic core and the application of enabling technologies like microwave irradiation and flow chemistry to accelerate reactions and improve process control.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.net The Biginelli reaction, first reported in 1891, is a classic and widely utilized MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. wikipedia.orgorganic-chemistry.org This acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea provides a straightforward route to functionalized pyrimidine derivatives. organic-chemistry.org The scope of the Biginelli reaction has been expanded to include a wide variety of substrates and catalysts, making it a versatile method for generating diverse pyrimidine libraries. biomedres.usnih.gov

Recent advancements in MCRs for pyrimidine synthesis have focused on improving efficiency, sustainability, and molecular diversity. For example, a novel iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed. nih.govacs.orgfigshare.com This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. nih.govacs.org This approach offers regioselective access to highly substituted and unsymmetrically decorated pyrimidines. nih.govacs.orgfigshare.com

Table 2: Examples of Multi-component Reactions for Pyrimidine Synthesis

Reaction Name Components Catalyst Product Type Reference
Biginelli Reaction Aldehyde, β-ketoester, Urea/Thiourea Brønsted or Lewis Acid 3,4-Dihydropyrimidin-2(1H)-ones/thiones wikipedia.orgorganic-chemistry.org
Iridium-catalyzed MCR Amidine, up to three Alcohols PN5P-Ir-pincer complex Substituted Pyrimidines nih.govacs.orgfigshare.com
Four-component Biginelli Reaction Methyl aroylpyruvate, Aromatic aldehyde, Urea/Thiourea, Methanol Sodium hydrogen sulfate 4-Methoxy-hexahydropyrimidine-4-carboxylates biomedres.us

The integration of modern technologies such as microwave irradiation and continuous flow chemistry has revolutionized the synthesis of pyrimidines, offering significant advantages in terms of reaction speed, efficiency, and scalability.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrimidines. tandfonline.comorientjchem.org The rapid heating induced by microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. tandfonline.combenthamdirect.com The Biginelli reaction, for example, has been efficiently carried out under microwave irradiation, providing a rapid and high-yielding route to dihydropyrimidinones. tandfonline.comacs.org This technique is particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. benthamdirect.comacs.org

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for hazardous reactions. nih.govmdpi.com These features make it an attractive platform for the synthesis of active pharmaceutical ingredients (APIs). mdpi.comresearchgate.net The synthesis of pyrimidine derivatives has been successfully adapted to flow conditions. For instance, a three-component synthesis of 3-aminoimidazo[1,2-α]pyrimidines in a continuous flow system demonstrated improved regioselectivity and a significant reduction in reaction time compared to batch conditions. vapourtec.com Flow chemistry also facilitates the scale-up of synthetic processes, bridging the gap between laboratory-scale synthesis and industrial production. nih.gov

Table 3: Comparison of Conventional and Advanced Techniques for Pyrimidine Synthesis

Technique Key Advantages Example Application Reference
Microwave-Assisted Synthesis Reduced reaction times, Improved yields, High-speed parallel synthesis Biginelli condensation for dihydropyrimidin-2(1H)-ones tandfonline.comacs.org
Continuous Flow Chemistry Enhanced process control, Improved safety, Scalability, Improved regioselectivity Three-component synthesis of 3-aminoimidazo[1,2-α]pyrimidines vapourtec.com

Reaction Mechanisms and Chemical Reactivity of 5 Methoxy 2 Methylsulfinyl Pyrimidine

Nucleophilic Substitution Reactions Directed by the Methylsulfinyl Group

The pyrimidine (B1678525) ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. slideshare.net The presence of a methylsulfinyl group at the C2 position of 5-Methoxy-2-(methylsulfinyl)pyrimidine significantly activates this position for nucleophilic aromatic substitution (SNAr). youtube.com

Displacement of the Sulfinyl Moiety by Diverse Nucleophiles

The methylsulfinyl group is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. This reactivity is a cornerstone of the synthetic utility of 2-(methylsulfinyl)pyrimidines. The general mechanism for this substitution proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.org

The reaction is initiated by the attack of a nucleophile at the C2 position, which is polarized by the adjacent nitrogen atoms and the electron-withdrawing sulfinyl group. This forms a tetrahedral intermediate. The negative charge is delocalized over the pyrimidine ring and the sulfinyl oxygen. Subsequently, the methylsulfinate anion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the 2-substituted product.

A variety of nucleophiles can be employed in these displacement reactions. For instance, amines, both aliphatic and aromatic, readily displace the methylsulfinyl group to form 2-aminopyrimidine (B69317) derivatives. researchgate.netnih.gov Deprotonated anilines and their carbonyl derivatives have also been shown to effectively displace sulfone groups in related pyrimidine systems. researchgate.net Furthermore, other nucleophiles such as alkoxides, thiolates, and carbanions are expected to react in a similar fashion, providing access to a diverse array of 2-substituted 5-methoxypyrimidines.

The general reactivity trend for nucleophilic aromatic substitution is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and conditions that favor the formation of the Meisenheimer complex will generally lead to higher reaction rates and yields.

Electronic and Steric Influence of the 5-Methoxy Group on Reactivity

The 5-methoxy group exerts a significant electronic and steric influence on the reactivity of the pyrimidine ring towards nucleophilic substitution. Electronically, the methoxy (B1213986) group is a resonance-donating group, which would typically be expected to decrease the electrophilicity of the pyrimidine ring and thus slow down the rate of nucleophilic attack. However, its inductive effect is electron-withdrawing, albeit weaker than its resonance effect. In the context of nucleophilic attack at the C2 position, the resonance effect of the 5-methoxy group can stabilize the Meisenheimer intermediate by delocalizing the negative charge.

Conversely, the presence of electron-withdrawing groups at the 5-position, such as a nitro group, has been shown to significantly accelerate the rate of nucleophilic substitution in pyrimidines by providing greater stabilization of the anionic intermediate. researchgate.net

From a steric perspective, the 5-methoxy group is relatively small and is not expected to pose a significant hindrance to the approaching nucleophile at the C2 position. However, in cases involving very bulky nucleophiles or substrates with additional bulky substituents, steric factors could play a more prominent role in modulating reactivity. acs.orgresearchgate.net Studies on related systems have shown that steric hindrance can influence the regioselectivity and rate of nucleophilic substitution reactions on the pyrimidine ring. acs.org

Pyrimidine Ring System Transformations

Beyond simple substitution reactions, the pyrimidine core of this compound can undergo more complex transformations, including reactions with electrophiles and cycloaddition reactions leading to fused ring systems.

Electrophilic Reactivity of the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring generally makes it resistant to electrophilic aromatic substitution. slideshare.net However, the presence of activating groups can facilitate such reactions. Electrophilic attack on the pyrimidine ring preferentially occurs at the C5 position, which is the most electron-rich carbon atom. slideshare.netresearchgate.net

In this compound, the 5-position is already substituted. The methoxy group is an activating group and would direct incoming electrophiles to the ortho and para positions. However, the C4 and C6 positions are significantly deactivated by the adjacent ring nitrogens. The methylsulfinyl group is a deactivating group. Therefore, direct electrophilic substitution on the pyrimidine ring of this compound is expected to be challenging.

Pericyclic and Annulation Reactions Leading to Fused Pyrimidine Systems

Pericyclic reactions, which proceed through a concerted cyclic transition state, offer a powerful method for the construction of complex molecular architectures. adichemistry.comunina.itlibretexts.orgudel.edu Annulation reactions, which involve the formation of a new ring fused to an existing one, are particularly valuable for synthesizing polycyclic heterocyclic systems. nih.gov

While specific examples involving this compound are not prevalent in the literature, the pyrimidine ring can participate in various pericyclic and annulation reactions. For instance, pyrimidine derivatives can act as dienophiles or dienes in Diels-Alder reactions, a type of [4+2] cycloaddition, leading to the formation of fused bicyclic systems. msu.edu

Annulation reactions often involve the condensation of a bifunctional reagent with two adjacent reactive sites on the pyrimidine ring or a substituent. For example, a suitably functionalized 5-methoxypyrimidine (B27851) could undergo condensation with a 1,3-dicarbonyl compound or its equivalent to construct a fused six-membered ring. The specific reaction pathway would be highly dependent on the nature of the reactants and the reaction conditions. The synthesis of fused pyrimidine systems, such as pyrimido[1,6-a]pyrimidines, often involves intramolecular cyclization reactions. nih.gov

Rearrangement Pathways of Pyrimidine Derivatives

Substituted pyrimidines can undergo various rearrangement reactions, often promoted by heat or catalysts. One notable rearrangement is the thermal isomerization of alkoxypyrimidines.

Studies on 2- and 4-alkoxypyrimidines have shown that they can undergo thermal rearrangement to their N-alkyl isomers. researchgate.netrsc.org This rearrangement is believed to proceed through an intermolecular and ionic mechanism. rsc.org For instance, heating 2-methoxypyrimidines can lead to the formation of N-methyl-2-oxopyrimidines. The rate of this rearrangement is influenced by the substituents on the pyrimidine ring; electron-withdrawing groups tend to accelerate the reaction. researchgate.net

Derivatization and Structural Diversification of 5 Methoxy 2 Methylsulfinyl Pyrimidine Analogues

Synthesis of Pyrimidine (B1678525) Sulfone Derivatives from Sulfinyl Precursors

The oxidation of the sulfinyl (sulfoxide) group in 5-Methoxy-2-(methylsulfinyl)pyrimidine to a sulfonyl (sulfone) moiety represents a common and significant transformation. The resulting sulfone, 5-methoxy-2-(methylsulfonyl)pyrimidine, often exhibits different chemical and physical properties. The oxidation of a sulfoxide (B87167) to a sulfone is a well-established process in organic synthesis, though it is often more challenging than the initial oxidation of a sulfide (B99878) to a sulfoxide, sometimes requiring more robust reaction conditions. researchgate.net

A variety of oxidizing agents can be employed for this purpose. The choice of reagent is critical to ensure high conversion and to avoid unwanted side reactions on the electron-rich pyrimidine ring. Common methods include the use of hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like glacial acetic acid, which has been shown to be effective for the sulfoxidation of related pyrimidine thio-derivatives. nih.gov Other powerful oxidants such as meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (B83412) (KMnO₄), and potassium peroxymonosulfate (B1194676) (commercially known as Oxone) are also widely used. organic-chemistry.orgacsgcipr.org

Modern synthetic methods have introduced a range of catalytic systems to improve selectivity and efficiency. These include metal-based catalysts, such as those using niobium carbide or manganese porphyrins, as well as metal-free approaches that offer environmental benefits. organic-chemistry.orgorganic-chemistry.org The selection of the appropriate oxidant and conditions allows for the clean conversion of the sulfinyl precursor to the corresponding pyrimidine sulfone, a key building block for further diversification.

Table 1: Selected Reagents for the Oxidation of Sulfoxides to Sulfones

Reagent/SystemTypical ConditionsRemarksCitations
Hydrogen Peroxide (H₂O₂) / Acetic AcidGlacial acetic acid, elevated temperatureA classic and effective method for sulfoxidation of pyrimidine derivatives. nih.gov
meta-Chloroperoxybenzoic Acid (m-CPBA)Chlorinated solvents (e.g., CH₂Cl₂)Strong, widely used oxidant; stoichiometry must be controlled to prevent side reactions. acsgcipr.org
Potassium Peroxymonosulfate (Oxone®)Aqueous/organic solvent mixtures (e.g., MeOH/H₂O)An inexpensive, stable, and versatile oxidant for many functional groups. organic-chemistry.org
Niobium Carbide (NbC)30% Hydrogen peroxideActs as an efficient catalyst for oxidation to sulfones, while other catalysts like Tantalum Carbide (TaC) favor sulfoxide formation. organic-chemistry.orgorganic-chemistry.org
Urea-Hydrogen Peroxide / Phthalic AnhydrideEthyl acetateA metal-free, environmentally benign system that directly yields sulfones from sulfides without isolating the sulfoxide intermediate. organic-chemistry.org
Selectfluor®H₂OAn eco-friendly oxidation using water as the oxygen source, providing nearly quantitative yields of sulfones. organic-chemistry.org

Introduction of Diverse Functionalities at Peripheral Pyrimidine Positions

The pyrimidine ring of this compound offers several sites for the introduction of new functional groups, primarily at the C4 and C6 positions. The electronic nature of the pyrimidine ring, characterized by two electron-withdrawing nitrogen atoms, renders the C2, C4, and C6 positions electron-deficient. wikipedia.org This electronic profile makes these positions susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for pyrimidine functionalization. wikipedia.orgmdpi.com In contrast, the C5 position is less electron-deficient and generally less reactive towards nucleophiles. wikipedia.org

Several key strategies are employed to diversify the pyrimidine core:

Preparation of Halogenated Intermediates: A common approach involves creating highly reactive halogenated pyrimidines. For instance, a 2,4-dihydroxypyrimidine can be converted to a 2,4-dichloropyrimidine (B19661) derivative using reagents like phosphorus oxychloride (POCl₃). google.com These chloro-substituents act as excellent leaving groups for subsequent reactions.

Nucleophilic Aromatic Substitution (SNAr): This is one of the most powerful methods for functionalizing the pyrimidine ring. Halogenated pyrimidines readily react with a wide array of nucleophiles—including amines, anilines, thiols, and alkoxides—to install diverse functionalities at the C2, C4, and C6 positions. mdpi.commyuchem.comnih.gov For example, the synthesis of 5-bromo-2-(methylthio)pyrimidine (B88330) is achieved by reacting 5-bromo-2-chloropyrimidine (B32469) with methyl mercaptan. chemicalbook.com

Transition Metal-Catalyzed Cross-Coupling: For the formation of new carbon-carbon and carbon-heteroatom bonds, transition metal-catalyzed reactions are indispensable. Halogenated or triflated pyrimidines are excellent substrates for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the attachment of aryl, heteroaryl, alkyl, and amino groups with high precision. mdpi.commyuchem.com

Functionalization at the C5 Position: Although less reactive, the C5 position can also be modified. Strategies include electrophilic substitution on an activated pyrimidine ring or the use of organometallic reagents. wikipedia.org Furthermore, palladium-catalyzed C–S coupling reactions have been successfully used to introduce thioether functionalities at the C5 position of pyrimidine nucleosides, demonstrating the feasibility of targeting this site. rsc.org

Table 2: Key Functionalization Reactions for the Pyrimidine Ring

Reaction TypePosition(s)Reagents & ConditionsPurposeCitations
Nucleophilic Substitution (SNAr)C2, C4, C6Halogenated pyrimidine + Nucleophile (R-NH₂, R-SH, R-OH)Introduces a wide variety of functional groups. wikipedia.orgmdpi.comnih.gov
Suzuki CouplingC2, C4, C5, C6Bromo- or Chloro-pyrimidine, Boronic acid/ester, Pd catalyst (e.g., Pd(PPh₃)₄), BaseForms new C-C bonds (aryl, vinyl, alkyl). mdpi.commyuchem.com
Sonogashira CouplingC2, C4, C5, C6Halo-pyrimidine, Terminal alkyne, Pd/Cu catalystForms new C-C bonds (alkynyl). mdpi.commyuchem.com
Buchwald-Hartwig AminationC2, C4, C6Halo-pyrimidine, Amine, Pd catalyst, Ligand, BaseForms new C-N bonds. myuchem.com
ChlorinationC2, C4, C6Hydroxy-pyrimidine + POCl₃Creates reactive chloro-intermediates for SNAr. google.com

Design and Synthesis of Novel Pyrimidine Scaffolds with Modified Substitution Patterns

Beyond introducing peripheral functionalities, advanced synthetic strategies allow for the fundamental redesign of the pyrimidine scaffold itself, leading to novel core structures with unique three-dimensional shapes and properties.

One fundamental approach involves constructing the pyrimidine ring from acyclic precursors. The condensation of a three-carbon dielectrophile (such as a β-dicarbonyl compound or its equivalent) with a dinucleophile like guanidine (B92328) is a classic and highly effective method. nih.gov This strategy allows for the incorporation of desired substituents at various positions from the outset of the synthesis. jmbfs.org

Another powerful strategy is the creation of fused heterocyclic systems . By building additional rings onto the pyrimidine core, scaffolds such as thieno[2,3-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and pyrido[2,3-d]pyrimidines can be synthesized. mdpi.comnih.govresearchgate.net These fused systems have distinct steric and electronic properties compared to the parent monocyclic pyrimidine and are prevalent in medicinal chemistry.

The development of hybrid molecules is another innovative approach. This involves covalently linking the pyrimidine scaffold to other distinct pharmacophores to create a single molecule with potentially synergistic or multi-target activity. An example is the design and synthesis of pyrimidine-quinolone hybrids as potential enzyme inhibitors. mdpi.com

A particularly sophisticated method for scaffold diversification is the deconstruction–reconstruction strategy . This process involves activating the pyrimidine by converting it into an N-arylpyrimidinium salt, which can then be cleaved under specific conditions to form a reactive iminoenamine intermediate. This versatile building block can then be cyclized with different reagents to "reconstruct" a wide variety of new five- or six-membered heterocycles, effectively transforming the original pyrimidine core into a different one, such as a pyrazole (B372694) or oxazole. nih.gov This technique enables profound structural modifications on complex molecules that would be difficult to achieve through traditional functionalization. nih.gov

Table 3: Strategies for the Synthesis of Novel Pyrimidine Scaffolds

StrategyDescriptionExample ApplicationCitations
Ring CondensationConstruction of the pyrimidine ring from acyclic precursors.Reaction of a chalcone (B49325) with guanidine to form a 2-aminopyrimidine (B69317). nih.govjmbfs.org
Fused Ring SynthesisAnnulation of a second ring onto the pyrimidine core.Synthesis of thieno[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. mdpi.comnih.govresearchgate.net
Hybrid Molecule DesignLinking the pyrimidine scaffold to another distinct molecular framework.Synthesis of pyrimidine-quinolone conjugates. mdpi.com
Deconstruction-ReconstructionCleavage of the pyrimidine ring into a reactive intermediate, followed by recyclization to a new heterocycle.Conversion of a pyrimidine into a pyrazole via a pyrimidinium salt intermediate. nih.gov

Spectroscopic and Structural Elucidation Methodologies for 5 Methoxy 2 Methylsulfinyl Pyrimidine and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyrimidine (B1678525) derivatives. ipb.ptresearchgate.net By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the molecular structure can be constructed.

For 5-Methoxy-2-(methylsulfinyl)pyrimidine, ¹H and ¹³C NMR spectra provide the primary data for assigning the positions of protons and carbons. rdd.edu.iq The aromatic protons on the pyrimidine ring typically appear in distinct regions of the ¹H NMR spectrum, with their multiplicity revealing coupling information with adjacent protons. The methoxy (B1213986) (–OCH₃) and methylsulfinyl (–S(O)CH₃) groups exhibit characteristic singlet signals at specific chemical shifts.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning resonances. researchgate.net HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), which helps in connecting different fragments of the molecule. For instance, an HMBC correlation between the methoxy protons and the C-5 carbon of the pyrimidine ring would confirm the position of the methoxy group.

The diastereotopic nature of protons adjacent to the chiral sulfoxide (B87167) group can sometimes lead to the duplication of NMR signals, providing insight into the stereochemistry of the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-4/H-6~8.5 - 8.8~155 - 160
-OCH₃~3.9 - 4.1~55 - 60
-S(O)CH₃~2.8 - 3.0~40 - 45
C-2-~165 - 170
C-5-~140 - 145
Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition. rdd.edu.iq For this compound (C₆H₈N₂O₂S), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. nih.gov

In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.org The molecular ion (M•⁺) of this compound is expected to undergo characteristic fragmentation upon electron impact. Common fragmentation pathways for pyrimidine derivatives often involve the cleavage of substituent groups and the rupture of the heterocyclic ring. sphinxsai.comresearchgate.net

Potential fragmentation patterns for this molecule could include the loss of the methylsulfinyl group (•S(O)CH₃), the methoxy group (•OCH₃), or smaller neutral molecules like carbon monoxide (CO) or formaldehyde (B43269) (CH₂O). The analysis of these fragment ions helps to piece together the structure of the parent molecule. sapub.org

Table 2: Potential Mass Spectrometry Fragments for this compound

m/zPossible Fragment IonPlausible Neutral Loss
188[C₆H₈N₂O₂S]⁺• (Molecular Ion)-
173[C₅H₅N₂O₂S]⁺•CH₃
157[C₆H₈N₂OS]⁺••OCH₃
125[C₅H₅N₂S]⁺•OCH₃, O
111[C₄H₃N₂S]⁺•OCH₃, CO

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretch of the methoxy group, the S=O stretch of the sulfoxide, and the various C-H and C-N stretching and bending vibrations of the pyrimidine ring. nih.gov

Raman spectroscopy can provide additional information, particularly for symmetric vibrations and those involving less polar bonds, which may be weak or absent in the IR spectrum. The combination of both techniques offers a more complete picture of the vibrational properties of the molecule.

Table 3: Characteristic IR and Raman Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
C-H stretch (aromatic)3000 - 3100Pyrimidine Ring
C-H stretch (aliphatic)2850 - 3000-OCH₃, -S(O)CH₃
C=N/C=C stretch1500 - 1650Pyrimidine Ring
C-O-C stretch1050 - 1250Methoxy Group
S=O stretch1030 - 1070Sulfoxide Group

X-ray Crystallography for Definitive Solid-State Structural Determination

For this compound, a crystal structure would confirm the planarity of the pyrimidine ring and reveal the conformation of the methoxy and methylsulfinyl substituents relative to the ring. researchgate.net It would also provide information on intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.goviucr.org Such data is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Table 4: Hypothetical Crystallographic Parameters for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~12.1
β (°)~95
Volume (ų)~1040
Z4
Note: These values are purely illustrative and would need to be determined experimentally.

Computational and Theoretical Chemistry Studies of 5 Methoxy 2 Methylsulfinyl Pyrimidine

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netacs.org It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 5-Methoxy-2-(methylsulfinyl)pyrimidine. DFT calculations could provide deep insights into the molecule's geometry, stability, and electronic characteristics. In studies of similar pyrimidine (B1678525) derivatives, DFT has been successfully used to calculate optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed view of a molecule's conformational changes and its interactions with a solvent over time.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. acs.orgrsc.org By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate.

For this compound, computational modeling could be used to study various potential reactions, such as its oxidation, reduction, or participation in nucleophilic substitution reactions. For example, a study on the oxidation of the sulfinyl group to a sulfonyl group would involve locating the transition state for this process. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Computational studies on the reaction mechanisms of other pyrimidine compounds have provided valuable insights that complement experimental findings. rsc.orgmdpi.com

Predictive Modeling for Reactivity and Selectivity

Predictive modeling in chemistry often involves the use of Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms to forecast the chemical or biological properties of molecules. nih.govnih.gov These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an observed property, such as reactivity or selectivity.

A predictive model for the reactivity of a series of substituted pyrimidines, including this compound, could be developed by correlating their calculated electronic properties (from DFT) with experimentally measured reaction rates. Such a model would be a valuable tool for designing new pyrimidine derivatives with desired reactivity profiles, without the need to synthesize and test each compound individually. The development of such predictive models is an active area of research in computational chemistry. nih.govresearchgate.net

Advanced Chemical Applications and Methodological Contributions

5-Methoxy-2-(methylsulfinyl)pyrimidine as a Versatile Synthetic Intermediate for Complex Molecules

The strategic placement of a methoxy (B1213986) group at the 5-position and a methylsulfinyl group at the 2-position of the pyrimidine (B1678525) ring endows this compound with a rich and versatile chemical reactivity, making it a valuable building block in the synthesis of more complex molecules. The pyrimidine core itself is a well-established pharmacophore found in a multitude of pharmaceutical agents, including anticancer and anti-inflammatory drugs. rsc.orgnih.govasianpubs.org The functional groups on this compound allow for its elaboration into a variety of more complex, and often biologically active, derivatives.

The methylsulfinyl group at the C2 position is a particularly effective leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse libraries of 2-substituted pyrimidines. acs.orgresearchgate.net This reactivity is crucial in medicinal chemistry for the synthesis of targeted covalent inhibitors and other bespoke molecules. For instance, studies on related 2-sulfonylpyrimidines have demonstrated their superior reactivity compared to their 2-chloro or 2-methylthio counterparts, enabling highly chemoselective arylation of thiol-containing biomolecules. acs.org This highlights the potential of this compound as a precursor for compounds designed to interact specifically with biological targets.

The methoxy group at the 5-position also influences the electronic properties of the pyrimidine ring and can be a site for further chemical modification. While the methylsulfinyl group activates the 2-position for nucleophilic attack, the methoxy group can direct electrophilic attack or be demethylated to reveal a hydroxyl group, providing another handle for synthetic transformations. The interplay between these two functional groups allows for a stepwise and controlled construction of complex molecular architectures. For example, in the synthesis of various bioactive pyrimidine derivatives, the strategic introduction of substituents is key to achieving the desired pharmacological profile. nih.govnih.gov

The utility of functionalized pyrimidines as key intermediates is well-documented in the synthesis of drugs targeting a range of diseases. nih.gov The ability to readily modify the pyrimidine core at specific positions, as is possible with this compound, is a significant advantage in the development of new chemical entities.

Table 1: Reactivity of Functional Groups on this compound

Functional GroupPositionRole in Synthesis
Methylsulfinyl2Excellent leaving group for nucleophilic aromatic substitution. acs.org
Methoxy5Modulates electronic properties; potential for demethylation to a hydroxyl group.

Role in Ligand Design and Catalysis

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons that can coordinate with metal centers, making this class of compounds potential ligands for catalytic applications. Pyrimidine-based ligands have been successfully employed in a variety of catalytic systems. For example, pyrimidine-based Schiff base ligands have been used to cap gold and platinum nanoparticles, which in turn have shown catalytic and biological activity. nih.gov Furthermore, pyrimidine derivatives have been incorporated into metal-organic frameworks (MOFs) that act as heterogeneous catalysts. nih.gov

While specific catalytic applications of this compound are not yet widely reported, its structural features suggest potential in this area. The electronic properties of the pyrimidine ring, and thus its coordination ability, can be fine-tuned by its substituents. The electron-donating methoxy group and the electron-withdrawing methylsulfinyl group would modulate the electron density on the nitrogen atoms, influencing the strength and nature of the metal-ligand bond. This tunability is a critical aspect of ligand design for optimizing the performance of a catalyst.

In addition to direct coordination to a metal center, pyrimidine derivatives can also play a role in the broader catalytic cycle. For instance, a pyrimidine derivative was utilized in a nickel-catalyzed dechlorination-deuteration reaction of aryl chlorides. acs.org The ability of the pyrimidine moiety to participate in and influence such catalytic transformations underscores the potential of compounds like this compound in the development of new catalytic methodologies. The field of catalysis continuously seeks novel ligand scaffolds, and the unique electronic and steric profile of this compound makes it an intriguing candidate for future exploration in this domain.

Contributions to Fundamental Pyrimidine Chemistry

The study of this compound and related compounds contributes significantly to the fundamental understanding of pyrimidine chemistry, particularly concerning reactivity and reaction mechanisms. The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The presence of a good leaving group, such as the methylsulfinyl group at the 2-position, greatly facilitates nucleophilic aromatic substitution. acs.org

Research has shown that the reactivity of substituted pyrimidines is highly dependent on the nature and position of the substituents. For instance, in nucleophilic substitution reactions on pyrimidines, the C4 position is often more reactive than the C2 position due to the greater stabilization of the Meisenheimer intermediate. stackexchange.com However, the presence of a potent leaving group like a sulfonyl or sulfinyl group at C2 can override this preference. Studies on 2-sulfonylpyrimidines have demonstrated that they are significantly more reactive towards nucleophiles than their halogenated or thioether analogues. acs.org This enhanced reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which activates the ring towards nucleophilic attack and stabilizes the transition state.

Emerging Research Frontiers and Future Perspectives

Innovations in Environmentally Benign Synthetic Protocols

The chemical industry's shift towards green chemistry has profound implications for the synthesis of pyrimidine (B1678525) derivatives. benthamdirect.com Traditional methods often rely on harsh reagents and organic solvents, but modern research emphasizes sustainable alternatives that offer high yields, reduced waste, and improved safety. rasayanjournal.co.inbenthamdirect.com These innovative protocols are directly applicable to the manufacturing of functionalized pyrimidines.

Several green synthetic techniques are replacing traditional approaches. nih.gov These include:

Microwave-Assisted Synthesis: This method uses microwave irradiation to dramatically reduce reaction times from hours to minutes, often with improved yields and purer products. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules like pyrimidines in a single step from three or more starting materials, enhancing efficiency and reducing waste. rasayanjournal.co.inmdpi.com

Catalytic Methods: The use of novel catalysts, including biocatalysts, ionic liquids, and metal complexes, can facilitate reactions under milder conditions with greater selectivity. mdpi.comrsc.org For instance, iridium-pincer complexes have been used for the regioselective synthesis of pyrimidines from amidines and alcohols. mdpi.com

Solvent-Free and Aqueous Synthesis: Conducting reactions without organic solvents or using water as a medium represents a significant step towards environmentally friendly processes. rasayanjournal.co.inmdpi.com

These green approaches not only minimize environmental impact but also offer economic benefits through faster reaction rates and simplified purification processes. rasayanjournal.co.in

Uncharted Reactivity Profiles and Selective Transformations

While the pyrimidine core is well-studied, the unique interplay of substituents in a molecule like 5-Methoxy-2-(methylsulfinyl)pyrimidine opens up avenues for exploring novel reactivity. The electron-deficient nature of the pyrimidine ring, further influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing methylsulfinyl group, creates a distinct electronic landscape for selective chemical transformations.

A major focus of current research is the direct C–H functionalization of the pyrimidine ring. thieme-connect.com This strategy avoids the need for pre-functionalized starting materials, making it a more atom-economical approach. Palladium-catalyzed reactions have been successfully used for the C–H arylation, iodination, and acetoxylation of pyrimidine derivatives. nih.govacs.org The pyrimidine ring itself can act as a directing group to guide these transformations to specific positions. nih.govresearchgate.net

Future research will likely focus on:

Exploiting the Sulfinyl Group: The methylsulfinyl group is not just a passive substituent; it can be a reactive handle for further modifications, such as transformations into other sulfur-containing functionalities or its use as a leaving group in cross-coupling reactions.

Site-Selective Reactions: Developing methods to selectively target the C-4 or C-6 positions of the pyrimidine ring in the presence of the existing substituents is a key challenge. This would allow for the precise and controlled buildup of molecular complexity. researchgate.net

Photocatalysis and Electrochemistry: These emerging techniques offer new modes of reactivity, enabling transformations that are difficult to achieve through traditional thermal methods and often proceed under very mild conditions.

Computational-Aided Design and Virtual Screening of Pyrimidine Analogues

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rapid design and evaluation of new molecules before their synthesis. nih.gov For pyrimidine analogues, in silico methods are used to predict their biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. ijfmr.combiotech-asia.org

The process typically involves several key stages:

Library Design: A virtual library of analogues based on the this compound scaffold is created by systematically modifying substituents at various positions.

Molecular Docking: These virtual compounds are then "docked" into the three-dimensional structure of a biological target, such as a protein or enzyme. researchgate.netresearchgate.net This simulation predicts the binding affinity and orientation of the molecule in the target's active site, helping to identify promising candidates. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity, providing predictive models for new designs. nih.gov

Molecular Dynamics (MD) Simulations: For the most promising candidates identified through docking, MD simulations can be run to study the stability of the molecule-protein complex over time, providing a more dynamic and realistic view of the interaction. ijfmr.comnih.gov

Integration with Automation and High-Throughput Experimentation in Organic Synthesis

The synthesis and testing of large numbers of compounds, essential for drug discovery and materials science, has been revolutionized by automation and high-throughput experimentation (HTE). medium.com These technologies are particularly well-suited for exploring the chemical space around a core scaffold like this compound.

Key technologies in this domain include:

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses in parallel, using pre-packaged reagents or stock solutions to create large libraries of related compounds with minimal human intervention. medium.comresearchgate.net This increases speed, improves reproducibility, and enhances safety. medium.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time. mdpi.com This technology is highly scalable and can significantly shorten reaction times, making it ideal for optimizing reaction conditions and for manufacturing. vapourtec.comresearchgate.netnih.gov The synthesis of pyrimidine derivatives has been successfully adapted to flow conditions, often leading to improved yields and selectivity. mdpi.comvapourtec.com

High-Throughput Screening (HTS): Once a library of pyrimidine analogues has been synthesized, HTS platforms can rapidly test them against biological targets to identify "hits." nih.govnih.gov These systems use robotics to handle thousands of samples per day, generating vast amounts of data that can be used to guide further optimization. umn.edu

The integration of automated synthesis with HTS creates a closed-loop discovery cycle, where libraries are designed, synthesized, and tested in rapid succession. acs.orgnih.gov Machine learning algorithms can be used to analyze the screening data and suggest the next generation of compounds to be synthesized, further accelerating the process of discovering new molecules with desired properties. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.